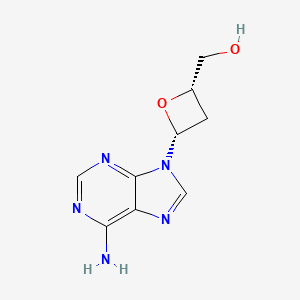
Betamethasone sodium phosphate
Overview
Description
Betamethasone Sodium Phosphate is a synthetic glucocorticoid, a class of corticosteroids, which are steroid hormones. It is a water-soluble derivative of betamethasone, used primarily for its anti-inflammatory and immunosuppressive properties. This compound is commonly used in the treatment of various inflammatory and autoimmune conditions, such as rheumatoid arthritis, asthma, and certain skin disorders .
Mechanism of Action
Target of Action
Betamethasone Sodium Phosphate primarily targets the glucocorticoid receptors . These receptors play a crucial role in the regulation of the immune system and inflammatory response .
Mode of Action
This compound is a prodrug that is rapidly hydrolyzed, providing rapidly accessible betamethasone to agonize glucocorticoid receptors . This interaction with its targets leads to a variety of changes, including the suppression of the body’s normal inflammatory response through reduced monocyte recruitment, suppression of arachidonic acid metabolites - prostaglandin, leukotriene, platelet-activating factor, and reduced production of interleukins, TNF-α, GM-CSF .
Biochemical Pathways
The interaction of this compound with glucocorticoid receptors affects several biochemical pathways. It controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes, fibroblasts, reverses capillary permeability, and lysosomal stabilization at the cellular level to prevent or control inflammation .
Pharmacokinetics
This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. As a prodrug, it is rapidly hydrolyzed, providing rapidly accessible betamethasone . The bioavailability of betamethasone can be decreased when combined with sodium bicarbonate .
Result of Action
The action of this compound leads to a variety of molecular and cellular effects. It works on the immune system to help relieve swelling, redness, itching, and allergic reactions . It also suppresses the immune system and increases the risk of infection with any pathogen, including viral, bacterial, fungal, protozoan, or helminthic pathogens .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, static electricity may accumulate and ignite suspended dust causing an explosion. Therefore, adequate precautions, such as electrical grounding and bonding, or inert atmospheres, are necessary .
Biochemical Analysis
Cellular Effects
Betamethasone Sodium Phosphate influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. As a glucocorticoid, it can regulate gene expression by binding to glucocorticoid response elements in the DNA, leading to changes in the production of proteins and enzymes that influence cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a glucocorticoid, it binds to the glucocorticoid receptor, leading to changes in the transcription of genes and the production of proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that it remains stable under certain conditions, but can degrade over time .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High doses can lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can influence its activity or function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone Sodium Phosphate involves several steps, starting from the base compound betamethasoneOne common method involves reacting betamethasone with phosphoric acid in the presence of a suitable catalyst under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving betamethasone in a mixture of water and phosphoric acid, followed by the addition of sodium hydroxide to form the sodium phosphate salt. The solution is then filtered, sterilized, and filled into vials or ampoules for medical use .
Chemical Reactions Analysis
Types of Reactions: Betamethasone Sodium Phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under certain conditions, leading to the formation of oxidized derivatives.
Reduction: Although less common, reduction reactions can also take place, altering the structure of the compound.
Substitution: This is a more frequent reaction, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Betamethasone Sodium Phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Biology: The compound is employed in studies involving cell signaling and gene expression due to its glucocorticoid activity.
Medicine: It is extensively used in clinical research to investigate its efficacy and safety in treating various inflammatory and autoimmune diseases.
Industry: this compound is used in the pharmaceutical industry for the formulation of injectable and topical medications
Comparison with Similar Compounds
Dexamethasone Sodium Phosphate: Another glucocorticoid with similar anti-inflammatory properties.
Prednisolone Sodium Phosphate: Used for similar indications but with different pharmacokinetic properties.
Hydrocortisone Sodium Phosphate: A less potent glucocorticoid used for milder inflammatory conditions.
Uniqueness: Betamethasone Sodium Phosphate is unique due to its high potency and long duration of action compared to other glucocorticoids. It has a higher affinity for glucocorticoid receptors and a lower mineralocorticoid activity, making it more suitable for conditions requiring potent anti-inflammatory effects without significant sodium and water retention .
Properties
CAS No. |
151-73-5 |
|---|---|
Molecular Formula |
C22H30FNaO8P |
Molecular Weight |
495.4 g/mol |
IUPAC Name |
disodium;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C22H30FO8P.Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);/t12-,15-,16-,17-,19-,20-,21-,22-;/m0./s1 |
InChI Key |
VIKBYTWZYXGHAT-PWIFQOOMSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)(O)O)O)C)O)F)C.[Na] |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C.[Na] |
Appearance |
Solid powder |
Key on ui other cas no. |
151-73-5 |
Pictograms |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
360-63-4 (parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bentelan betamethason sodium phosphate betamethasone 21-phosphate betamethasone disodium phosphate betamethasone disodium phosphate, (11beta)-isomer betamethasone phosphate betamethasone sodium phosphate betamethasone sodium phosphate, (11beta,16beta)-isomer Betnesol Celestone phosphate Rinderone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




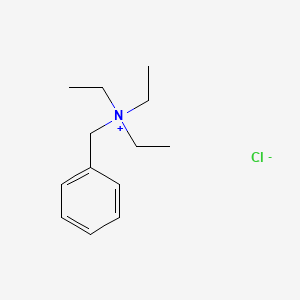
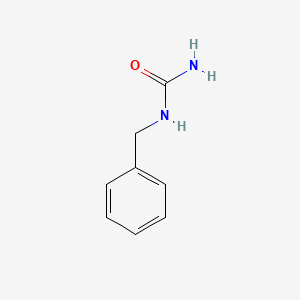


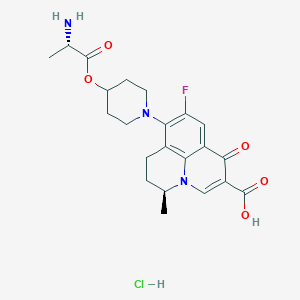
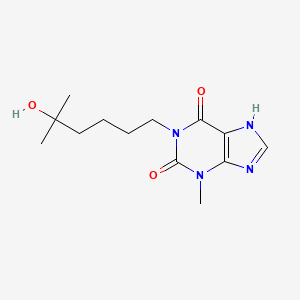
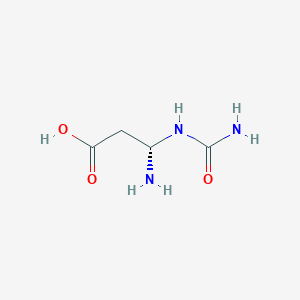


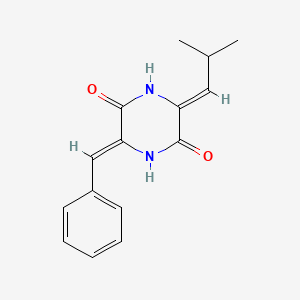
![[5-(3,6-diaminohexanoylamino)-3-hydroxy-2-(hydroxymethyl)-6-[(5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-4-yl] carbamate](/img/structure/B1666815.png)
